N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent modifications to introduce the trifluoromethyl group and the butanamide moiety. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit the activity of certain enzymes or receptors, leading to the desired biological effect . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide can be compared with other similar compounds, such as:
N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide: This compound has a longer alkyl chain, which may affect its solubility and biological activity.
2-chloro-5-(trifluoromethyl)phenylboronic acid: This compound is used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
Fluazinam: A fungicide with a similar trifluoromethyl group, but different overall structure and application.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClF3NO |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-7(2)5-11(18)17-10-6-8(12(14,15)16)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,17,18) |
InChI Key |
FASLMDAJXBSZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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